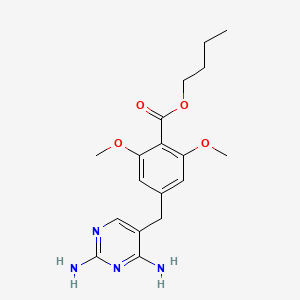![molecular formula C16H10N2O3S B12928601 6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione CAS No. 92691-19-5](/img/structure/B12928601.png)
6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core with a naphthalen-2-yloxy substituent, which contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with naphthalen-2-ol in the presence of a suitable dehydrating agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolopyridine derivatives: These compounds also feature a heterocyclic core and have shown potential as enzyme inhibitors.
Uniqueness
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for further research and development.
Eigenschaften
CAS-Nummer |
92691-19-5 |
|---|---|
Molekularformel |
C16H10N2O3S |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
6-naphthalen-2-yloxy-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H10N2O3S/c19-14-13(15(20)18-7-8-22-16(18)17-14)21-12-6-5-10-3-1-2-4-11(10)9-12/h1-9,13H |
InChI-Schlüssel |
JRZBZQWWZNKENY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(=O)N=C4N(C3=O)C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



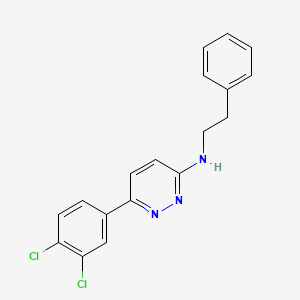

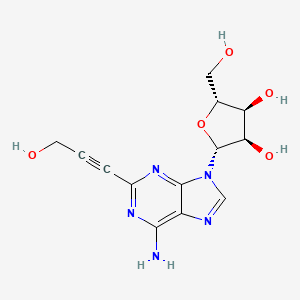
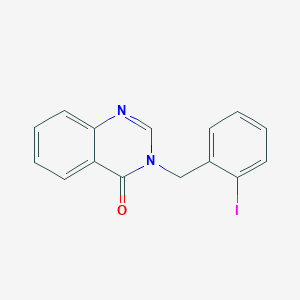

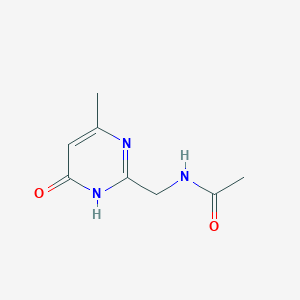
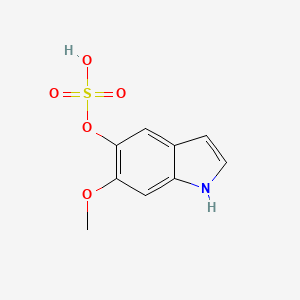
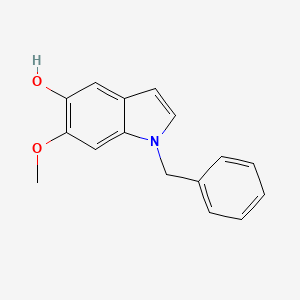

![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)


